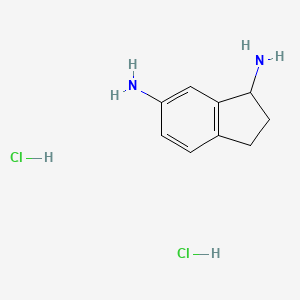

Indan-1,6-diamine dihydrochloride

Description

Properties

IUPAC Name |

2,3-dihydro-1H-indene-1,6-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;;/h1,3,5,9H,2,4,10-11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRSQUJAHUTIHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indan-1,6-diamine dihydrochloride typically involves the reaction of indan-1,6-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves dissolving indan-1,6-diamine in an appropriate solvent, followed by the addition of hydrochloric acid. The reaction mixture is then stirred and heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment to handle the reactants and control the reaction conditions. The product is then purified through crystallization or other suitable methods to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Indan-1,6-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indan-1,6-dione, while reduction could produce different amine derivatives .

Scientific Research Applications

Scientific Research Applications

Indan-1,6-diamine dihydrochloride is utilized across various domains:

Organic Synthesis

It serves as a crucial building block in organic chemistry for synthesizing complex molecules. Its amine groups facilitate various chemical reactions, including substitutions and couplings.

Biochemical Research

The compound is employed as a reagent in biochemical assays to study enzyme interactions and biological processes. Its ability to form coordination complexes with metal ions makes it valuable in exploring metalloproteins and other biomolecules.

Pharmaceutical Development

Research has indicated potential therapeutic applications of this compound derivatives in treating various diseases. Notable activities include:

- Anticancer Properties : Derivatives have shown promise in inhibiting cancer cell growth through structural modifications.

- Anti-inflammatory Effects : Studies suggest that certain derivatives may reduce inflammation markers in vitro .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Chemistry | Building block for complex organic compounds | Facilitates synthesis through amine groups |

| Biochemistry | Reagent in biochemical assays | Used to study enzyme interactions |

| Pharmaceutical Research | Potential anticancer and anti-inflammatory agents | Derivatives exhibit significant biological activity |

| Industrial Chemistry | Intermediate in specialty chemicals production | Utilized in various industrial processes |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer potential of this compound derivatives. The results demonstrated that specific modifications to the indan structure enhanced cytotoxicity against several cancer cell lines, indicating a pathway for developing new anticancer drugs .

Case Study 2: Enzyme Inhibition

In another investigation, researchers examined the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings revealed that the compound could effectively modulate enzyme activity, suggesting its utility in drug design targeting metabolic disorders .

Mechanism of Action

The mechanism of action of Indan-1,6-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence various biochemical pathways and processes, leading to its observed effects .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Toxicological Data : Many dihydrochloride salts, including hexane-1,6-diamine, lack comprehensive toxicological profiles, emphasizing the need for further studies .

- Synthetic Challenges : Impurity formation (e.g., in pramipexole dihydrochloride) underscores the importance of stability testing and advanced analytical methods (e.g., LC-MS) .

- Structural Diversity : Substitutions on the diamine backbone (e.g., thiophene or methoxy groups in patent EP 2 881 393 B1) modulate pharmacokinetics and efficacy .

4. Conclusion

The absence of direct data on Indan-1,6-diamine dihydrochloride limits a precise comparison. However, extrapolation from analogous compounds suggests that its pharmacological and chemical properties would depend critically on its bicyclic indan scaffold, likely offering intermediate rigidity between aliphatic and fully aromatic systems. Further research is required to elucidate its specific behavior.

Biological Activity

Indan-1,6-diamine dihydrochloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its pharmacological properties, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a diamine derivative characterized by its unique indan structure. The chemical formula can be represented as C₉H₁₂Cl₂N₂, indicating the presence of two hydrochloride groups. This structural configuration contributes to its solubility and reactivity in biological systems.

Pharmacological Effects

-

Anticancer Activity :

- Recent studies have indicated that compounds with similar diamine structures exhibit significant anticancer properties. For instance, derivatives of 1,6-diaminohexane have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells . Although specific data on this compound is limited, the potential for similar activity exists based on structural analogies.

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

- Acute Toxicity : In animal models, acute exposure to high doses has resulted in respiratory distress and organ-specific toxicity. Studies have shown that inhalation of high concentrations leads to nasal lesions and testicular degeneration in mice .

- Chronic Toxicity : Long-term exposure studies indicate that low doses do not significantly affect body weight or organ health in rats and mice; however, mild liver weight reductions were observed at higher doses .

Case Studies

Several case studies highlight the applications and effects of this compound:

- A study involving the synthesis of new derivatives demonstrated enhanced anticancer activity compared to traditional chemotherapeutics when tested against various cell lines .

- Another investigation focused on the neuroprotective effects of related compounds showed promising results in animal models of neurodegeneration, suggesting potential applications in treating Alzheimer's disease .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and stoichiometry of Indan-1,6-diamine dihydrochloride in synthetic batches?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is a primary method, using retention time alignment against certified reference standards. For polar compounds, ion-pair chromatography with mobile phases containing 0.1% trifluoroacetic acid can improve resolution. Elemental analysis (CHNS/O) should be used to verify the stoichiometry of the dihydrochloride salt (e.g., confirming 2:1 HCl ratio via chloride ion quantification). Differential scanning calorimetry (DSC) can further assess crystallinity and thermal stability .

Q. How should researchers handle solubility challenges when preparing aqueous solutions of this compound?

- Methodological Answer: Solubility can be enhanced by adjusting pH with dilute hydrochloric acid (0.1 M HCl) or using co-solvents like ethanol or DMSO (≤10% v/v). Conduct a phase-solubility study to determine optimal solvent ratios. For biological assays, ensure solvent compatibility with cellular systems (e.g., cytotoxicity controls for DMSO) .

Q. What protocols ensure stability during long-term storage of this compound?

- Methodological Answer: Store lyophilized powder in airtight, light-resistant containers under inert gas (argon or nitrogen) at −20°C. For solution stability, use buffers with pH 3–5 (e.g., citrate-phosphate) and monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers design kinetic experiments to elucidate the mechanism of enzymatic inhibition by this compound?

- Methodological Answer: Perform enzyme activity assays under varied substrate concentrations (e.g., Lineweaver-Burk plots) with and without the compound. Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry. Pair this with molecular docking simulations to predict binding sites, validated by site-directed mutagenesis of candidate residues .

Q. What strategies resolve contradictions in cellular uptake data for this compound across different cell lines?

- Methodological Answer: Conduct comparative uptake studies with radiolabeled (³H or ¹⁴C) compound to quantify intracellular accumulation. Use flow cytometry with fluorescent derivatives (e.g., FITC conjugates) to assess cell-type-specific permeability. Evaluate the role of transporters (e.g., SLC family) via competitive inhibition assays or CRISPR-KO cell lines .

Q. How can researchers optimize synthetic routes to improve yield and reduce byproducts in this compound synthesis?

- Methodological Answer: Employ design of experiments (DoE) to test variables like reaction temperature, solvent polarity, and catalyst loading. Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation. Purify via recrystallization from ethanol/water mixtures, and characterize by X-ray powder diffraction (XRPD) to confirm polymorphic purity .

Q. What advanced spectroscopic methods are suitable for probing the interaction of this compound with DNA or proteins?

- Methodological Answer: Nuclear magnetic resonance (NMR) titration (¹H-¹⁵N HSQC for proteins) can map binding interfaces. For DNA interactions, use circular dichroism (CD) to detect conformational changes (e.g., B-to-Z transitions). Surface plasmon resonance (SPR) provides real-time kinetics (ka/kd) of molecular interactions .

Data Analysis & Validation

Q. How should researchers validate conflicting results in the dose-dependent effects of this compound across in vitro and in vivo models?

- Methodological Answer: Replicate studies using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like Annexin V). Perform pharmacokinetic profiling (plasma/tissue concentration-time curves) to correlate in vitro IC₅₀ with in vivo efficacy. Use meta-analysis tools to assess inter-study variability .

Q. What statistical approaches are recommended for analyzing high-throughput screening data involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.